4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile
Overview
Description
- Structure : The compound consists of a benzonitrile group attached to a 6-chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl) moiety .
Molecular Structure Analysis
The molecular structure of 4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is crucial for understanding its properties and reactivity. Refer to the 2D and 3D representations provided in the literature .
Physical And Chemical Properties Analysis
Scientific Research Applications
SYNTHESIS OF A NOVEL DERIVATIVES OF [1,4]BENZOXAZINONE A series of novel 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives were synthesized, highlighting a process involving the creation of 4-(oxiran-2-methyl)-2H-benzo[b][1,4]oxazin3(4H)-one through a series of reactions, including protection and deprotection of primary alcohol. This research could provide insights into the chemical behaviors and potential applications of 4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile in synthetic chemistry (V. Guguloth, 2021).
Synthesis and Evaluation of Antibacterial Activity of 1, 4-Benzoxazine Analogues This study synthesized compound {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} and its chlorinated analog by reacting O-Amino Phenol and Maleic Anhydride, further leading to eight Mannich Bases using substituted Aromatic Amines. The antibacterial activities of these compounds were evaluated, indicating potential applications in developing new antimicrobial agents (Naveen Kadian, M. Maste, A. Bhat, 2012).
The Adaptable Coordination Chemistry of 6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine Towards Zinc(II) and Mercury(II) This research explored the coordination chemistry of a related compound, 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, with zinc and mercury. The study revealed the compound's high versatility in providing different environments to the metal center, demonstrating potential applications in coordination chemistry and material science (G. A. Ardizzoia, S. Brenna, B. Therrien, 2010).
Photochemistry of Pesticides, 10 [1] Photodegradation of O,O-Diethyl-S(3,4-dihydro-4-oxobenzo[d][1,2,3]triazin- 3-yl-methyl)phosphorodithioate (Azinphos-ethyl) In this study, the photodegradation of Azinphos-ethyl, a pesticide, was investigated. This research could provide a foundational understanding of how similar chemical structures, like 4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile, behave under photodegradation conditions, which is crucial for environmental chemistry and pesticide development (W. M. Abdou, M. Sidky, H. Wamhoff, 1987).
properties
IUPAC Name |
4-[(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-17(21)20(10-13-4-2-12(9-19)3-5-13)15-8-14(18)6-7-16(15)22-11/h2-8,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQMVBLXHPYBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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